Cas no 93413-76-4 (1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol)

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol structure
93413-76-4 structure
Product Name:1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
Numero CAS:93413-76-4
MF:C15H19NO2
MW:245.31686425209
MDL:MFCD06658142
CID:61629
PubChem ID:160871157
Update Time:2025-07-03

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
    • 1-(cyclohexanol)-(4methoxyphenyl)acetonitrile
    • 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride
    • 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
    • 1-[Cyano-(p-methoxyphenyl)methyl]cyclohexanol
    • 1-(Cyano-(4-methoxyphenyl)ethyl)cyclohexanol
    • (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile
    • [(1-Cyano)-1-(4-Methoxyphenyl)Methyl ] Cyclohexanol
    • 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
    • 1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol
    • 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol
    • 1-(Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile
    • 1-Hydroxycyclohexyl-(4-methoxyphenyl)acetonitrile
    • 1-Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile
    • Venlafaxine Cyano
    • PubChem15651
    • 1-(hydrocyclohexyl)-(4-methoxyphenyl)acetonitrile
    • Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy-, (±)- (ZCI)
    • α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile (ACI)
    • (4-Methoxyphenyl)-(1-hydroxycyclohex-1-yl)acetonitrile
    • α-(p-Methoxyphenyl)-α-(1-hydroxycyclohexyl)acetonitrile
    • 1-[cyano(4-methoxyphenyl) methyl]cyclohexanol
    • SCHEMBL1671921
    • AS-37928
    • Benzeneacetonitrile, alpha-(1-hydroxycyclohexyl)-4-methoxy-
    • 1-[cyano(p-methoxyphenyl)methyl] cyclohexanol
    • alpha(1-Hydroxycyclohexyl)-p-methoxyphenylacetonitrile
    • INTERMEDIATE OF VENLAFAXINE
    • CS-0186384
    • 1-[cyano(p-methoxy phenyl)methyl]cyclohexanol
    • (1-hydroxy-cyclohexyl)-(4-methoxy-phenyl)-acetonitrile
    • DB-017889
    • 1[cyano-(4-methoxyphenvl)methyl]cyclohexanol
    • 1-[Cyano-(4-methoxyphenyl)methyl]-cyclohexanol
    • 1-[cyano-(4-methoxy phenyl)methyl]cyclohexanol
    • 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, (+/-)-
    • 93413-76-4
    • alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile
    • KMK8U27KDY
    • DTXSID101257342
    • J-006057
    • ASYJSBPNAIDUHX-UHFFFAOYSA-N
    • Benzeneacetonitrile, alpha-(1-hydroxycyclohexyl)-4-methoxy-, (+/-)-
    • (1-Hydroxycyclohexyl)-(4-methoxyphenyl)aceton itrile
    • AC-572
    • 1-[cyano(4-methoxyphenyl)-methyl]cyclohexanol
    • H1303
    • MFCD06658142
    • AKOS015889694
    • 131801-69-9
    • 1-[cyano(4-methoxy-phenyl)methyl]cyclohexanol
    • BCP08873
    • MDL: MFCD06658142
    • Inchi: 1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3
    • Chiave InChI: ASYJSBPNAIDUHX-UHFFFAOYSA-N
    • Sorrisi: N#CC(C1(CCCCC1)O)C1C=CC(OC)=CC=1

Proprietà calcolate

  • Massa esatta: 245.14200
  • Massa monoisotopica: 245.141578849g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 306
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 53.2
  • XLogP3: 3.1

Proprietà sperimentali

  • Colore/forma: Liquido incolore e trasparente
  • Densità: 1.142
  • Punto di fusione: 125.0 to 129.0 deg-C
  • Punto di ebollizione: 410.146 ºC at 760 mmHg
  • Punto di infiammabilità: 201.849 ºC
  • Indice di rifrazione: 1.561
  • PSA: 53.25000
  • LogP: 2.99758

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Informazioni sulla sicurezza

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Dati doganali

  • CODICE SA:2926909090
  • Dati doganali:

    Codice doganale cinese:

    2926909090

    Panoramica:

    2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H1303-5G
(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile
93413-76-4 >98.0%(HPLC)(N)
5G
¥1,765.00 2023-07-10
Fluorochem
211895-1g
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
93413-76-4 95%
1g
£61.00 2022-03-01
Fluorochem
211895-5g
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
93413-76-4 95%
5g
£272.00 2022-03-01
Chemenu
CM203298-5g
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
93413-76-4 95%
5g
$369 2021-06-15
Alichem
A019113889-1g
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
93413-76-4 95%
1g
$231.28 2023-08-31
Alichem
A019113889-5g
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
93413-76-4 95%
5g
$742.35 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H834694-1g
(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile
93413-76-4 98%
1g
¥640.00 2022-10-10
Ambeed
A514142-100mg
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
93413-76-4 98%
100mg
$29.0 2025-04-15
Ambeed
A514142-250mg
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
93413-76-4 98%
250mg
$41.0 2025-04-15
Ambeed
A514142-1g
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
93413-76-4 98%
1g
$99.0 2025-04-15

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: 1-Butanol ;  5 min, -5 - 0 °C
1.2 Catalysts: Potassium hydroxide Solvents: Water ;  1.5 h, -5 - 0 °C
1.3 Reagents: Acetic acid ;  pH 6 - 7, -5 - 0 °C
Riferimento
A process for the preparation of [cyano(methoxyphenyl)methyl]cyclohexanol
, India, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Water
Riferimento
Process for the preparation of 1-[cyano(aryl)methyl]cyclohexanols by the aldol condensation of phenylacetonitriles with cyclohexanone
, United States, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ;  1 h, 25 - 30 °C; 30 °C → 10 °C
1.2 Solvents: Methanol ;  0 - 10 °C; 50 - 60 min, 0 - 10 °C; 6 h, 0 - 10 °C
Riferimento
Process for the preparation of an intermediate for venlafaxine
, India, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide Solvents: Methanol ,  Water ;  15 h, 25 - 30 °C
Riferimento
Simple and an efficient method for the synthesis of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride: (±) venlafaxine racemic mixtures
Basappa; Kavitha, C. V.; Rangappa, K. S., Bioorganic & Medicinal Chemistry Letters, 2004, 14(12), 3279-3281

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium chloride ,  Sodium hydroxide Solvents: Water
Riferimento
Process for the preparation of substituted phenylacetonitriles via the aldol reaction of cyclohexanone with phenylacetonitriles in the presence of a base
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Polyethylene glycol Solvents: Water ;  rt; 5 h, 50 °C
Riferimento
Green method for industrially producing venlafaxine hydrochloride
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  rt → 15 °C; 30 min, 15 - 18 °C
1.2 30 min, 15 - 18 °C; 3 h, 15 - 18 °C
Riferimento
Process and phase-transfer catalysts for the electrophilic condensation of substituted phenylacetonitriles with cyclic ketones to give substituted phenylhydroxynitriles
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Zinc nitrate ,  Aluminum nitrate nonahydrate ,  Lithium fluoride Solvents: Pyridine ;  rt; 30 min, rt; rt → 60 °C; 2 h, 60 °C
Riferimento
Preparation method of pharmaceutical intermediate of desmethylvenlafaxine or venlafaxine under catalysis of hydrotalcite material
, China, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  rt → 15 °C; 30 min, 15 °C
1.2 30 min, 15 °C; 4 h, 15 °C
Riferimento
Improved synthesis of 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol
Chen, Wei; Pan, Yi; Tao, Yong, Jingxi Huagong Zhongjianti, 2009, 39(3), 45-46

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  -5 - 0 °C; 2 - 4 h, -5 - 0 °C
Riferimento
An improved process for the preparation of venlafaxine
, India, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ,  Water ;  0 °C; 6 h, 25 - 30 °C
Riferimento
Synthesis and crystal structure of 1-(cyano-(4-methoxyphenyl)methyl)cyclohexyl acetate
Mantelingu, K.; Kavitha, C. V.; Rangappa, K. S.; Naveen, S.; Sridhar, M. A.; et al, Molecular Crystals and Liquid Crystals, 2007, 469, 121-129

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Water ;  rt → 0 °C; 15 °C
1.2 10 min, < 15 °C
1.3 Solvents: Water ;  2 h
Riferimento
Process for the preparation of 2-(1-hydroxycyclohexyl)-2-phenylacetonitriles from cyclohexanone and the nucleophilic addition of phenylacetonitriles in the presence of base and phase-transfer catalysts
, India, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Water ;  30 min, 0 °C
1.2 0 °C; 0 °C → 15 °C; 1 h, 15 °C
1.3 Solvents: Water ;  1 h, rt
1.4 Solvents: Water ;  neutralized, rt
Riferimento
An efficient and green protocol for the preparation of cycloalkanols: a practical synthesis of venlafaxine
Chavan, Subhash P.; Khobragade, Dushant A.; Kamat, Subhash K.; Sivadasan, Latha; Balakrishnan, Kamalam; et al, Tetrahedron Letters, 2004, 45(39), 7291-7295

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methanol ,  Water ;  15 h, rt
Riferimento
Preparation of oxo-aza-spiro undecane derivatives as modulators of JAK-STAT pathway for the treatment of diseases
, United States, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide Solvents: Methanol ,  Water ;  15 h, rt
Riferimento
Screening of quinoline, 1,3-benzoxazine, and 1,3-oxazine-based small molecules against isolated methionyl-tRNA synthetase and A549 and HCT116 cancer cells including an in silico binding mode analysis
Bharathkumar, Hanumantharayappa; Mohan, Chakrabhavi Dhananjaya; Rangappa, Shobith; Kang, Taehee; Keerthy, H. K.; et al, Organic & Biomolecular Chemistry, 2015, 13(36), 9381-9387

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, 0 - 3 °C; 3 °C → -5 °C
1.2 3.5 h, -6 - -5 °C
Riferimento
Synthesis of venlafaxine hydrochloride
Lu, Xiao-yi; Wu, Wen-liang; Zhang, Qi-ming; Dong, Dao-min, Zhejiang Huagong, 2011, 42(5), 9-11

Metodo di produzione 17

Condizioni di reazione
1.1 rt → 16 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 16 °C
Riferimento
Method of preparation of α-(1-hydroxycyclhexyl)-α-(4-methoxyphenyl)acetonitrile
, Italy, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium methoxide Catalysts: Tetrabutylammonium bromide ;  15 h, 25 - 30 °C
Riferimento
Synthesis and molecular structure analysis of venlafaxine intermediate and its analog
Kavitha, C. V.; Lakshmi, S.; Basappa; Mantelingu, K.; Sridhar, M. A.; et al, Journal of Chemical Crystallography, 2005, 35(12), 957-963

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Methanol ;  rt → -2 °C; -2 °C; 2 - 3 h, -2 - 2 °C; 6 h, -2 - 2 °C
Riferimento
Process for preparation of substituted aryl acetonitrile derivatives
, India, , ,

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  rt → 0 °C; 1 h, 0 - 5 °C
1.2 15 - 20 °C; 3 - 4 h, 20 °C
Riferimento
Preparation of venlafaxine from 4-methoxyphenylacetonitrile
, China, , ,

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Raw materials

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Preparation Products

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Fornitori

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:93413-76-4)1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Numero d'ordine:JH293
Stato delle scorte:in Stock
Quantità:25kg
Purezza:98.00%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 8 January 2024 17:37
Prezzo ($): negotiated
Email:17464331@qq.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:93413-76-4)1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
Numero d'ordine:A844586
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):326.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:93413-76-4)1-羟基环己基-4-甲氧基乙腈
Numero d'ordine:LE5710713;LE17617
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:44
Prezzo ($):discuss personally
Email:18501500038@163.com

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Spettrogramma

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
(CAS:93413-76-4)1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
JH293
Purezza:98.00%
Quantità:25kg
Prezzo ($):Inchiesta
Email
Amadis Chemical Company Limited
(CAS:93413-76-4)1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
A844586
Purezza:99%
Quantità:5g
Prezzo ($):326.0
Email